Cas no 5440-34-6 (2-acetamidoheptanoic acid)

2-Acetamidoheptanoic acid is a specialized organic compound featuring a seven-carbon backbone with an acetamido substituent at the α-position relative to the carboxylic acid functional group. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of modified amino acids or peptidomimetics. Its hydrophobic side chain and functional groups enable applications in medicinal chemistry, such as drug design and enzyme inhibition studies. The compound’s stability and well-defined reactivity profile facilitate controlled modifications, making it suitable for research in bioactive molecule development. High-purity grades ensure reproducibility in experimental settings, supporting its use in advanced chemical and pharmaceutical investigations.
2-acetamidoheptanoic acid structure
2-acetamidoheptanoic acid structure
Product Name:2-acetamidoheptanoic acid
CAS No:5440-34-6
MF:C9H17NO3
MW:187.236182928085
CID:383974
PubChem ID:227941
Update Time:2025-11-06

2-acetamidoheptanoic acid Chemical and Physical Properties

Names and Identifiers

    • Heptanoic acid,2-(acetylamino)-
    • 2-acetamidoheptanoic acid
    • N-acetyl-2-aminoheptanoic acid
    • 2-acetamidoheptanoicacid
    • AKOS013015057
    • NSC-20150
    • DTXSID70281107
    • NSC20150
    • EN300-1300875
    • 5440-34-6
    • NSC 20150
    • SCHEMBL6464987
    • Inchi: 1S/C9H17NO3/c1-3-4-5-6-8(9(12)13)10-7(2)11/h8H,3-6H2,1-2H3,(H,10,11)(H,12,13)
    • InChI Key: JQNINXWVTUYYQS-UHFFFAOYSA-N
    • SMILES: OC(C(CCCCC)NC(C)=O)=O

Computed Properties

  • Exact Mass: 187.12100
  • Monoisotopic Mass: 187.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • PSA: 66.40000
  • LogP: 1.54690

2-acetamidoheptanoic acid Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 2-acetamidoheptanoic acid

Comprehensive Overview of 2-Acetamidoheptanoic Acid (CAS No. 5440-34-6): Properties, Applications, and Research Insights

2-Acetamidoheptanoic acid (CAS No. 5440-34-6) is a specialized organic compound belonging to the class of N-acetyl amino acids. This molecule features a seven-carbon backbone (heptanoic acid) with an acetamido group at the second position, making it structurally distinct from shorter-chain analogs like N-acetylalanine or N-acetylvaline. Its unique structure contributes to its utility in peptide synthesis, biochemical research, and potential applications in nutraceutical formulations.

Recent interest in 2-acetamidoheptanoic acid has surged due to its relevance in metabolic pathway studies, particularly in investigating branched-chain amino acid (BCAA) analogs. Researchers are exploring its role in modulating enzyme kinetics and as a building block for non-natural peptide derivatives. The compound's chiral center at the α-carbon also makes it valuable for stereoselective synthesis projects, aligning with current trends in asymmetric catalysis and pharmaceutical intermediates development.

From a physicochemical perspective, 5440-34-6 typically presents as a white crystalline powder with moderate solubility in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO). Its melting point ranges between 185-190°C, while the molecular weight of 187.23 g/mol places it within the mid-range of N-acylated amino acids. These properties are frequently queried in chemical databases and material safety data sheets, reflecting user interest in handling and storage parameters.

In the context of green chemistry advancements, 2-acetamidoheptanoic acid has been investigated as a potential biobased platform chemical. Its synthesis from renewable feedstocks via enzymatic acetylation of 2-aminoheptanoic acid represents an eco-friendly alternative to traditional methods. This aligns with growing searches for "sustainable amino acid derivatives" and "green peptide synthesis" methodologies in academic and industrial circles.

The compound's structure-activity relationships have drawn attention in medicinal chemistry circles, particularly regarding its potential as a conformational constraint in peptide design. Computational studies suggest the heptyl side chain may influence membrane permeability differently than shorter-chain N-acetyl amino acids, a topic frequently discussed in forums focused on peptide drug delivery optimization.

Analytical characterization of CAS 5440-34-6 typically employs HPLC, NMR spectroscopy, and mass spectrometry techniques. Recent publications highlight innovative detection methods using capillary electrophoresis and chiral stationary phases, addressing common search queries about "purity analysis of N-acetyl amino acids." The compound's UV absorption profile around 210 nm also makes it detectable via standard LC-MS systems.

Industrial applications of 2-acetamidoheptanoic acid are emerging in specialty chemicals production, particularly as a precursor for modified amino acid surfactants. Its amphiphilic character (combining polar acetamido and nonpolar alkyl chain moieties) has sparked interest in biodegradable detergent formulations, coinciding with market trends toward eco-friendly cleaning agents.

In biotechnology applications, researchers are examining 5440-34-6 as a potential metabolic intermediate in engineered microbial pathways. This connects to popular searches about "unnatural amino acid biosynthesis" and "expanded genetic code" systems. The compound's structural similarity to natural N-acetylated metabolites makes it particularly interesting for systems biology studies.

Quality standards for 2-acetamidoheptanoic acid typically specify ≥98% purity by HPLC analysis, with strict limits on heavy metal content and residual solvents. These specifications respond to frequent queries from pharmaceutical researchers about "GMP-grade amino acid derivatives" and "peptide synthesis reagents." Storage recommendations generally advise 2-8°C in airtight containers to prevent hygroscopic degradation.

Future research directions for CAS No. 5440-34-6 may explore its structure-property relationships in biomaterial science, particularly in designing amino acid-based polymers. The compound's balanced hydrophilicity/hydrophobicity could enable novel applications in drug-eluting coatings or tissue engineering scaffolds, areas generating increasing search traffic in biomaterials databases.

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